molecular formula C13H17NO3 B1668329 Carbanilic acid, m-hydroxy-, cyclohexyl ester CAS No. 19972-87-3

Carbanilic acid, m-hydroxy-, cyclohexyl ester

Cat. No. B1668329
CAS RN: 19972-87-3
M. Wt: 235.28 g/mol
InChI Key: SXFNPPHBWKVAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbanilic acid, m-hydroxy-, cyclohexyl ester is a bioactive chemical.

Scientific Research Applications

1. Effects on Smooth Muscle Contractions

  • Carbanilic acid derivatives like pentacaine and its variants exhibit effects on smooth muscle relaxation and attenuation of spontaneous contractions. These effects are possibly due to changes in membrane fluidity and calcium availability, which might also contribute to their anti-ulcer activity (Mai et al., 1996).

2. Environmental Exposure and Biomarkers

  • Cyclohexane dicarboxylic acid esters, closely related to carbanilic acid, cyclohexyl ester, have been studied for environmental exposure and potential use as biomarkers. These studies focus on identifying specific metabolites in human urine to assess exposure levels (Silva et al., 2013).

3. Synthesis and Chemical Analysis

  • Several studies focus on the synthesis and chemical analysis of carbanilic acid derivatives, exploring methods like ring-closing metathesis and conformational analysis of esters. These studies are crucial for understanding the structural and electronic properties of these compounds (Cong & Yao, 2006; Kleinpeter et al., 2012).

4. Stereoselective Inhibition of Muscarinic Receptors

  • Certain carbanilic acid derivatives show stereoselective inhibition of muscarinic receptor subtypes. This property is significant in pharmacological studies where understanding the binding pattern and affinity of these compounds to various receptors is vital (Barbier et al., 1995).

5. Synthesis of Polymers and Plasticizers

  • Research also includes the synthesis of cyclohexane dicarboxylic acid esters as alternatives to phthalates in plasticizers. This is part of a broader effort to develop environmentally friendly and non-toxic materials (Ou et al., 2014).

6. Study of Metathesis Polymerization

  • Studies have been conducted on the synthesis of novel monomers and copolymers involving carbanilic acid derivatives, which are essential in developing new materials with specific properties (Shi et al., 2010).

properties

CAS RN

19972-87-3

Product Name

Carbanilic acid, m-hydroxy-, cyclohexyl ester

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

cyclohexyl N-(3-hydroxyphenyl)carbamate

InChI

InChI=1S/C13H17NO3/c15-11-6-4-5-10(9-11)14-13(16)17-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8H2,(H,14,16)

InChI Key

SXFNPPHBWKVAMV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)NC2=CC(=CC=C2)O

Canonical SMILES

C1CCC(CC1)OC(=O)NC2=CC(=CC=C2)O

Appearance

Solid powder

Other CAS RN

19972-87-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbanilic acid, m-hydroxy-, cyclohexyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbanilic acid, m-hydroxy-, cyclohexyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Carbanilic acid, m-hydroxy-, cyclohexyl ester
Reactant of Route 3
Reactant of Route 3
Carbanilic acid, m-hydroxy-, cyclohexyl ester
Reactant of Route 4
Reactant of Route 4
Carbanilic acid, m-hydroxy-, cyclohexyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Carbanilic acid, m-hydroxy-, cyclohexyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Carbanilic acid, m-hydroxy-, cyclohexyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.